molecular formula C6H11ClF3NO2 B8185392 (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

Cat. No.: B8185392
M. Wt: 221.60 g/mol
InChI Key: NSWWEXCIWCDUEY-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4,4,4-trifluoroacetoacetate and an appropriate amine source.

    Formation of Intermediate: The ethyl 4,4,4-trifluoroacetoacetate undergoes a condensation reaction with the amine source to form an intermediate compound.

    Hydrolysis and Esterification: The intermediate is then hydrolyzed and esterified to yield the desired ethyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4,4,4-trifluoro-butyric acid: Lacks the ethyl ester moiety.

    (S)-2-Amino-3,3,3-trifluoro-propionic acid: Has a shorter carbon chain.

    (S)-2-Amino-4,4,4-trifluoro-butyric acid methyl ester: Contains a methyl ester instead of an ethyl ester.

Uniqueness

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethyl ester moiety can influence the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWEXCIWCDUEY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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